2-Hydroxy-3-nitrobenzenecarbohydrazide

Übersicht

Beschreibung

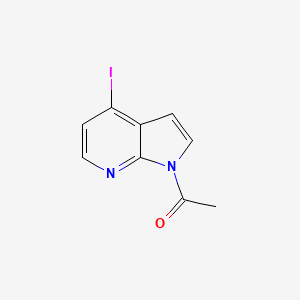

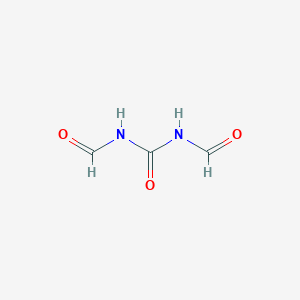

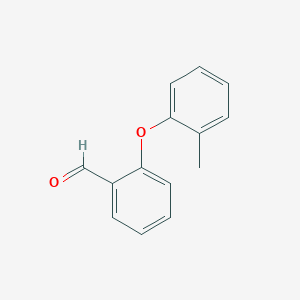

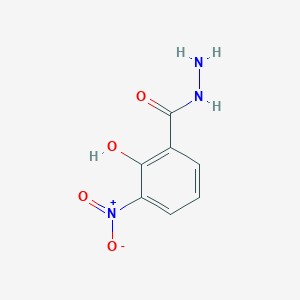

2-Hydroxy-3-nitrobenzenecarbohydrazide is a biochemical compound used for proteomics research . Its molecular formula is C7H7N3O4 and has a molecular weight of 197.15 g/mol .

Synthesis Analysis

The synthesis of hydrazones, which includes 2-Hydroxy-3-nitrobenzenecarbohydrazide, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-nitrobenzenecarbohydrazide is defined by its molecular formula, C7H7N3O4 .Physical And Chemical Properties Analysis

2-Hydroxy-3-nitrobenzenecarbohydrazide has a molecular weight of 197.15 g/mol . Other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

- Summary of Application : These microorganisms perform ammonia nitrification and nitrate/nitrite denitrification under the same aerobic conditions using an organic carbon source, which is a much simpler and more efficient process .

- Methods of Application : The distribution and evolutionary relationships of novel HNADs strains are presented, and the influencing factors, metabolic pathways, key enzymes, and practical applications of HNADs are reviewed .

- Results or Outcomes : This process has led to various ecological health and environmental safety issues, such as the eutrophication of water bodies .

- Summary of Application : HMBS has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as catalyst .

- Methods of Application : Good quality single crystals of HMBS were successfully grown by slow evaporation method at room temperature using a mixture of DMF and ethanol as solvent .

- Results or Outcomes : The UV–Vis spectrum confirmed the transparency of the compound between the wavelengths 420 and 1,100 nm, which is a characteristic property of a nonlinear optical (NLO) material .

Heterotrophic Nitrifying and Aerobic Denitrifying Microorganisms

2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS)

Eigenschaften

IUPAC Name |

2-hydroxy-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-7(12)4-2-1-3-5(6(4)11)10(13)14/h1-3,11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIQCDFMTVQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463689 | |

| Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-nitrobenzenecarbohydrazide | |

CAS RN |

945-22-2 | |

| Record name | 2-hydroxy-3-nitrobenzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.